Tert-butyl 2-(cyclohexylsulfonyl)acetate
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Overview
Description
Tert-butyl 2-(cyclohexylsulfonyl)acetate is an organic compound with the molecular formula C12H22O4S and a molecular weight of 262.37 g/mol . It is a sulfone ester, characterized by the presence of a tert-butyl group, a cyclohexylsulfonyl group, and an acetate group. This compound is primarily used in research and development within the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(cyclohexylsulfonyl)acetate typically involves the esterification of 2-(cyclohexylsulfonyl)acetic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(cyclohexylsulfonyl)acetate undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The acetate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted esters or amides.
Scientific Research Applications
Tert-butyl 2-(cyclohexylsulfonyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(cyclohexylsulfonyl)acetate depends on its specific application. In chemical reactions, it acts as a reagent, participating in various transformations through its functional groups. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with specific enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(methylsulfonyl)acetate: Similar structure but with a methyl group instead of a cyclohexyl group.
Ethyl 2-(cyclopropylsulfonyl)acetate: Similar structure but with an ethyl group and a cyclopropyl group.
Tert-butyl 2-(cyclopentylsulfonyl)acetate: Similar structure but with a cyclopentyl group instead of a cyclohexyl group.
Uniqueness
Tert-butyl 2-(cyclohexylsulfonyl)acetate is unique due to its cyclohexylsulfonyl group, which imparts specific steric and electronic properties. This uniqueness makes it valuable in certain chemical reactions and potential biological applications .
Properties
IUPAC Name |
tert-butyl 2-cyclohexylsulfonylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4S/c1-12(2,3)16-11(13)9-17(14,15)10-7-5-4-6-8-10/h10H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUCIPSHUKSMAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CS(=O)(=O)C1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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